
Nitroxoline-D4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitroxoline-D4, also known as 8-Hydroxy-5-nitroquinoline-D4, is a deuterium-labeled derivative of Nitroxoline. Nitroxoline itself is a hydroxyquinoline antibiotic that has been used for decades, primarily in the treatment of urinary tract infections. The deuterium labeling in this compound is used to study the pharmacokinetics and metabolic pathways of the compound, providing valuable insights into its behavior in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nitroxoline-D4 involves the nitration of 8-hydroxyquinoline to produce 5-nitroso-8-hydroxyquinoline, which is then oxidized to form Nitroxoline. The deuterium labeling is introduced during the synthesis process to replace hydrogen atoms with deuterium .
Industrial Production Methods: The industrial production of Nitroxoline follows a similar route, with the nitration and oxidation steps being scaled up for large-scale production. The use of deuterium in the synthesis requires specialized equipment and conditions to ensure the incorporation of deuterium atoms .
Análisis De Reacciones Químicas
Types of Reactions: Nitroxoline-D4 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including alkyl halides and acyl chlorides, are used for substitution reactions
Major Products: The major products formed from these reactions include various derivatives of Nitroxoline, which can be used for further research and development .
Aplicaciones Científicas De Investigación
Nitroxoline-D4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studying the pharmacokinetics and metabolic pathways of Nitroxoline.
Biology: Helps in understanding the interaction of Nitroxoline with biological systems.
Medicine: Used in the development of new antibiotics and studying the resistance mechanisms of bacteria.
Industry: Employed in the production of deuterium-labeled compounds for various applications .
Mecanismo De Acción
Nitroxoline-D4 exerts its effects primarily through metal ion chelation. It binds to metal ions such as iron and zinc, disrupting the metal homeostasis in bacterial cells. This leads to the inhibition of essential bacterial enzymes and processes, ultimately resulting in bacterial cell death. Additionally, Nitroxoline has been shown to inhibit type 2 methionine aminopeptidase, which is involved in angiogenesis, providing potential anticancer activity .
Comparación Con Compuestos Similares
Clioquinol: Another hydroxyquinoline derivative with similar antibacterial properties.
Quinolones: A class of antibiotics with a similar mechanism of action but different chemical structures.
8-Hydroxyquinoline: The parent compound of Nitroxoline, used in various applications .
Uniqueness: Nitroxoline-D4’s uniqueness lies in its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research and development, providing insights that are not possible with non-labeled compounds .
Propiedades
Fórmula molecular |
C9H6N2O3 |
|---|---|
Peso molecular |
194.18 g/mol |
Nombre IUPAC |
2,3,4,7-tetradeuterio-5-nitroquinolin-8-ol |
InChI |
InChI=1S/C9H6N2O3/c12-8-4-3-7(11(13)14)6-2-1-5-10-9(6)8/h1-5,12H/i1D,2D,4D,5D |
Clave InChI |
RJIWZDNTCBHXAL-GYABSUSNSA-N |
SMILES isomérico |
[2H]C1=CC(=C2C(=C(C(=NC2=C1O)[2H])[2H])[2H])[N+](=O)[O-] |
SMILES canónico |
C1=CC2=C(C=CC(=C2N=C1)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




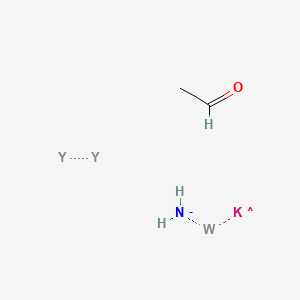
![[(1R,3E,6R,7Z,9S,11E,13R,14S,16R,17S,18R,19S)-19-benzyl-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B12427606.png)
![[(1R,9R,14R)-2,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl 2-phenylacetate](/img/structure/B12427617.png)


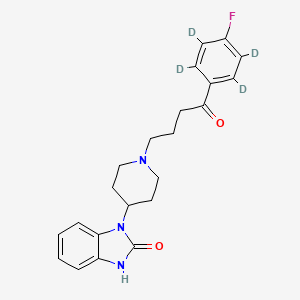

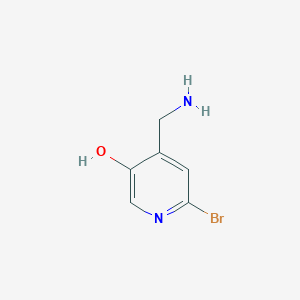
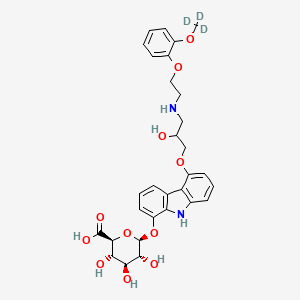

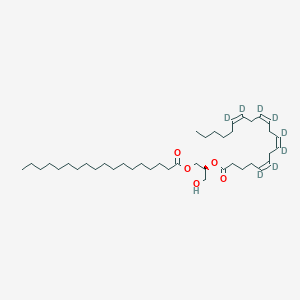
![2-trimethylsilylethyl 3-[4-(N-[4-[23-[4-(N-[4-[3-oxo-3-(2-trimethylsilylethoxy)propyl]phenyl]anilino)phenyl]-20lambda4-thia-6,9,15,19,21,25-hexazahexacyclo[12.11.0.02,7.08,13.016,24.018,22]pentacosa-1(25),2(7),3,5,8(13),9,11,14,16,18(22),19,20,23-tridecaen-17-yl]phenyl]anilino)phenyl]propanoate](/img/structure/B12427655.png)
